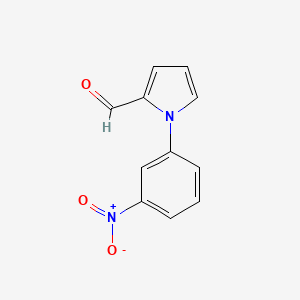

1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

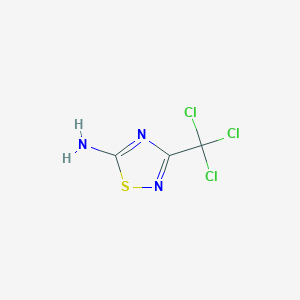

1-(3-Nitrophenyl)-1H-Pyrrole-2-Carbaldehyde (NPPC) is a heterocyclic compound derived from pyrrole with a nitrophenyl substituent. It is a colorless solid with a molecular formula of C10H7NO4 and a molecular weight of 201.17 g/mol. NPPC has been studied extensively in the scientific literature due to its potential applications in organic synthesis, drug design, and biochemistry.

Aplicaciones Científicas De Investigación

Ethanone, 1-(3-nitrophenyl)-

This compound is also known as 3’-Nitroacetophenone . It’s a chemical structure that has been studied extensively, particularly in the field of Chemistry . The compound has a molecular weight of 165.1461 and its IUPAC Standard InChI is InChI=1S/C8H7NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5H,1H3 . However, the specific applications, methods of application, and outcomes of this compound are not detailed in the source.

1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines

This compound is a derivative of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde and has been studied in the field of Organic Chemistry . These compounds have been synthesized by the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides . The chemical structures of the synthesized compounds were elucidated by the analysis of their IR, 1H- and 13C-NMR spectral data . Triazole derivatives, which this compound is a part of, have shown a wide range of biological and pharmacological activities .

5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

This compound is another derivative of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde and has been synthesized by the reaction of an α,β-unsaturated ketone with hydrazine hydrate and formic acid . The specific scientific field, application, methods of application, and outcomes are not detailed in the source.

1-(3-Nitrophenyl)ethanol

This compound, also known as 1-(3-Nitrophenyl)ethanol, has a molecular weight of 167.16 . It is used in various scientific fields, particularly in Chemistry . However, the specific applications, methods of application, and outcomes of this compound are not detailed in the source .

Ethanone, 1-(3-nitrophenyl)-

This compound, also known as 3’-Nitroacetophenone, has a molecular weight of 165.1461 . It is used in various scientific fields, particularly in Chemistry . However, the specific applications, methods of application, and outcomes of this compound are not detailed in the source .

Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone

This is a chemical reaction used in the field of Organic Chemistry . In this reaction, a beaker of water is preheated on a hot plate to approximately 85 °C. Then, using a preheated sand bath in a heating mantle, approximately 5-7 mL of hexanes, a non-polar solvent, is added into the round-bottom flask (RBF) and immersed in the sand bath . However, the specific applications and outcomes of this reaction are not detailed in the source .

Propiedades

IUPAC Name |

1-(3-nitrophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-8-11-5-2-6-12(11)9-3-1-4-10(7-9)13(15)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFWIANLJTWYNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346436 |

Source

|

| Record name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

85841-67-4 |

Source

|

| Record name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)

![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)